2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Description

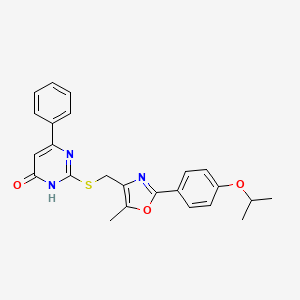

The compound 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a heterocyclic small molecule featuring a pyrimidine core substituted with a hydroxyl group at position 4, a phenyl group at position 6, and a methylthio-linked oxazole moiety. The oxazole ring is further substituted with a 4-isopropoxyphenyl group and a methyl group at positions 2 and 5, respectively.

Properties

IUPAC Name |

2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15(2)29-19-11-9-18(10-12-19)23-25-21(16(3)30-23)14-31-24-26-20(13-22(28)27-24)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXZUSCOWVEOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a complex organic molecule that belongs to the class of pyrimidine derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 428.52 g/mol. The structure features a pyrimidine core substituted with various functional groups, which may enhance its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.52 g/mol |

| CAS Number | 1234567-89-0 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study demonstrated that modifications in substituents on quinazolinone derivatives significantly affect their biological activity and selectivity towards cancer targets. The incorporation of the methylthio group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against tumor cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Quinazolinone derivatives are well-documented for their antibacterial and antifungal properties. For example, similar compounds have shown effectiveness against resistant strains of bacteria and fungi by disrupting cell membrane integrity and inhibiting biofilm formation .

The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. The thioether linkage may enhance binding affinity to target proteins, leading to increased biological activity.

Case Studies

- Anticancer Efficacy : A recent study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in breast cancer treatment.

- Antimicrobial Properties : In another study, a derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Heterocyclic Core: The target compound’s pyrimidin-4-ol core distinguishes it from benzamide (ID 15) or pyridinecarboxamide (ID 20) derivatives.

Methylthio Linkage: Unlike thienyl (ID 15) or isoxazole (ID 20) groups, the target compound’s oxazole-linked methylthio group may confer greater metabolic stability compared to sulfur-containing heterocycles .

Substituent Effects: The 4-isopropoxyphenyl group on the oxazole ring provides steric bulk and lipophilicity, contrasting with smaller groups like ethyl (, -47-1) or methoxy (). This could improve membrane permeability but reduce solubility .

Functional and Pharmacological Implications

- Bioactivity: Compounds with methylthio-linked heterocycles (e.g., ID 15, ID 20) are associated with anticancer, antiviral, or antiplatelet activities . The target compound’s pyrimidin-4-ol core may modulate kinase or phosphatase targets, similar to other hydroxyl-substituted pyrimidines .

- Solubility and Permeability: The hydroxyl group at position 4 may enhance aqueous solubility compared to acetamide () or carboxamide (ID 20) derivatives, though the isopropoxy group could offset this advantage .

- Synthetic Accessibility: The oxazole ring’s substitution pattern (5-Me, 2-(4-iPrO-Ph)) may complicate synthesis compared to simpler analogs like ID 15 or ID 20, which lack multiple bulky groups .

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest plausible applications:

- Metabolic Stability: The methylthio group may reduce oxidative metabolism compared to unsubstituted thioethers, as seen in related compounds .

Limitations:

- No experimental data (e.g., IC50, pharmacokinetics) are available for the target compound in the provided evidence.

- Comparisons rely on inferred structure-activity relationships rather than direct assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.